N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)biphenyl-4-carboxamide
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Description
N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)biphenyl-4-carboxamide, also known as M-5031, is a small molecule drug that has been synthesized and studied for its potential therapeutic applications.
Scientific Research Applications
Antimicrobial Properties
N-(2-{[6-(4-Methylphenyl)pyridazin-3-yl]oxy}ethyl)biphenyl-4-carboxamide and its derivatives exhibit significant antimicrobial properties. For instance, derivatives of this compound have shown in vitro antibacterial and antifungal activities against various organisms including Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Dodiya, & Shihora, 2011).
Herbicidal Activities
Some derivatives of this compound, specifically 4-(3-Trifluoromethylphenyl)pyridazine, have shown notable herbicidal activities. These compounds have been effective in inhibiting chlorophyll and demonstrate higher herbicidal activities against dicotyledonous plants compared to some commercial herbicides (Xu et al., 2008).
Synthesis of Biologically Active Compounds
This chemical framework is utilized in the synthesis of various biologically active compounds. Research indicates its involvement in the synthesis of pyridine, pyridazine, and other related derivatives, which are foundational for developing physiologically active compounds (Rady & Barsy, 2006).
Anti-mycobacterial Evaluation
N-Phenylpyrazine-2-carboxamides, a class of compounds related to N-(2-{[6-(4-Methylphenyl)pyridazin-3-yl]oxy}ethyl)biphenyl-4-carboxamide, have demonstrated significant anti-mycobacterial activity. This includes in vitro effectiveness against Mycobacterium tuberculosis (Zítko et al., 2015).
Molecular Docking and Computational Chemistry
Studies involving the synthesis of related compounds have also delved into computational chemistry and molecular docking analyses. These studies help in understanding the binding modes of these compounds and their potential biological activities, such as anticancer properties (Jayarajan et al., 2019).
Antidepressant and Nootropic Agents
Derivatives of this compound have been synthesized and evaluated as potential antidepressant and nootropic agents, indicating its versatility in the development of CNS active agents (Thomas et al., 2016).
properties
IUPAC Name |
N-[2-[6-(4-methylphenyl)pyridazin-3-yl]oxyethyl]-4-phenylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O2/c1-19-7-9-22(10-8-19)24-15-16-25(29-28-24)31-18-17-27-26(30)23-13-11-21(12-14-23)20-5-3-2-4-6-20/h2-16H,17-18H2,1H3,(H,27,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZNSJDGMFAQHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)biphenyl-4-carboxamide |
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